3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 5547-00-2
Cat. No.: VC8279409
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5547-00-2 |
---|---|
Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.31 g/mol |
IUPAC Name | 3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Standard InChI Key | HGWZWKWGSIPYDJ-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 |
Canonical SMILES | CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
Physicochemical Properties
Table 1 summarizes critical properties from experimental and computational studies:
Property | Value | Method/Source |
---|---|---|
Melting Point | 103–105°C | Experimental |
Boiling Point | 475.6±45.0°C | Predicted (QSPR) |
Density | 1.24±0.1 g/cm³ | Predicted |
pKa | 2.58±0.10 | Predicted |
Molecular Weight | 271.31 g/mol | Calculated |
The low pKa suggests weak acidity, likely originating from the aldehyde proton or morpholine nitrogen .
Synthesis and Manufacturing
Vilsmeier-Haack Formylation
Electron-rich pyrazole precursors react with chloromethyleneiminium salts (generated from DMF and POCl₃) to introduce the aldehyde group . For example:
Reaction conditions (temperature, time) must be optimized to avoid over-oxidation.
Mannich Reaction
Morpholine could be introduced via a Mannich-type reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde . This method is used in synthesizing morpholine-containing pyrazolones .
Cyclocondensation
Pyrazole cores are often constructed by cyclizing hydrazines with 1,3-diketones or β-keto aldehydes. For instance, 5-azido-pyrazole intermediates can react with hydrazine hydrate to form fused systems .
Reactivity and Functionalization
Aldehyde Group Reactivity
The 4-carbaldehyde moiety participates in:
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Nucleophilic addition: With amines to form Schiff bases.
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Condensation reactions: With active methylene compounds (e.g., malononitrile) to yield heterocyclic fused systems .
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Reduction: To hydroxymethyl derivatives using NaBH₄ or catalytic hydrogenation.
Coordination Chemistry
Pyrazole-4-carbaldehydes act as bidentate ligands, coordinating via the aldehyde oxygen and pyrazole nitrogen. The morpholinyl group’s electron-donating effects enhance metal-ligand bond stability, relevant for catalytic complexes.
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